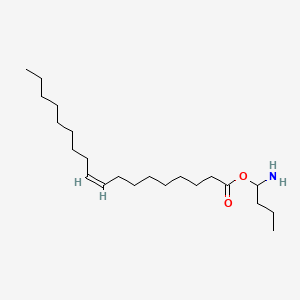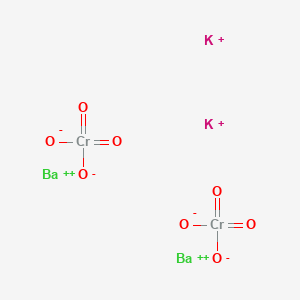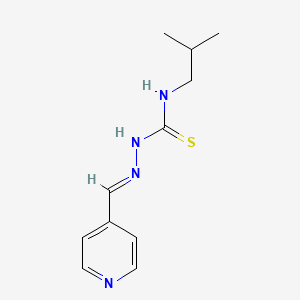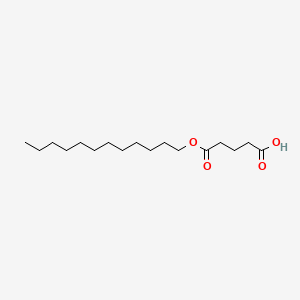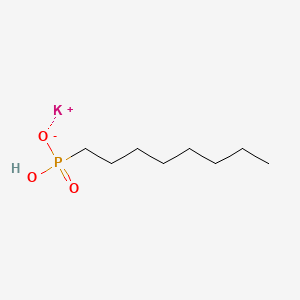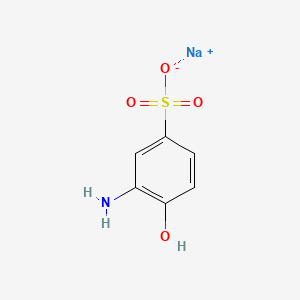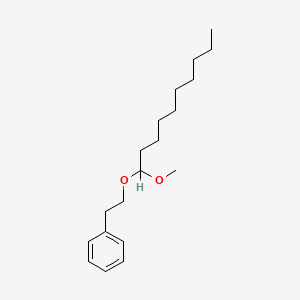![molecular formula C13H24Cl3N3O2 B12645325 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride CAS No. 56605-17-5](/img/structure/B12645325.png)
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride is a compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as an intermediate in the synthesis of piperazine derivatives and its potential use in cancer treatment due to its alkylating properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride typically involves the reaction of diethanolamine with thionyl chloride in chloroform at low temperatures. The reaction mixture is maintained at temperatures below 0°C, and the addition of diethanolamine is controlled to keep the temperature between -4°C and 6°C. After the addition, the mixture is stirred at room temperature for an hour and then heated to 60-65°C to allow the crystallization of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crystallized product is filtered, washed with chloroform or anhydrous ethanol, and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of substituted amines, while oxidation can result in the formation of corresponding oxides .
Wissenschaftliche Forschungsanwendungen
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its role as an alkylating agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to the formation of cross-links and DNA strand breaks. This prevents DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Chlorambucil: A nitrogen mustard compound with similar alkylating properties but different clinical applications and side effects.
Uniqueness
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride is unique due to its specific chemical structure, which allows it to form stable intermediates and react under controlled conditions.
Eigenschaften
CAS-Nummer |
56605-17-5 |
|---|---|
Molekularformel |
C13H24Cl3N3O2 |
Molekulargewicht |
360.7 g/mol |
IUPAC-Name |
3-[2-[bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C13H23Cl2N3O2.ClH/c1-3-13(4-2)11(19)18(12(20)16-13)10-9-17(7-5-14)8-6-15;/h3-10H2,1-2H3,(H,16,20);1H |
InChI-Schlüssel |
VGYTXRYJKKFNEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N1)CCN(CCCl)CCCl)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



